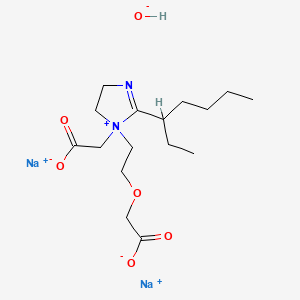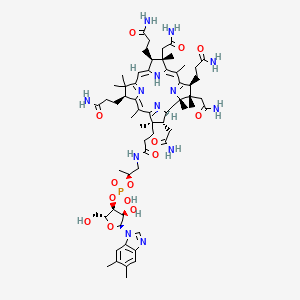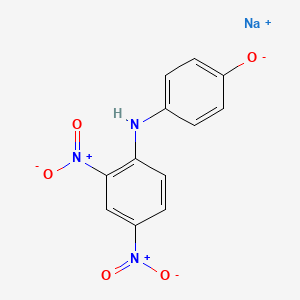
4-((2,4-Dinitrophenyl)amino)phenol, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,4-Dinitrophenyl)amino)phenol, sodium salt is an organic compound with the molecular formula C12H8N3O5Na. It is a derivative of phenol and is characterized by the presence of a dinitrophenyl group attached to an amino group, which is further connected to a phenol ring. This compound is known for its vibrant yellow color and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dinitrophenyl)amino)phenol, sodium salt typically involves the nitration of phenol to produce 2,4-dinitrophenol, followed by the reaction with aniline to form 4-((2,4-Dinitrophenyl)amino)phenol. The final step involves the neutralization of the phenol derivative with sodium hydroxide to form the sodium salt.
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2,4-dinitrophenol.
Reaction with Aniline: 2,4-dinitrophenol is then reacted with aniline under controlled conditions to form 4-((2,4-Dinitrophenyl)amino)phenol.
Formation of Sodium Salt: The resulting compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
4-((2,4-Dinitrophenyl)amino)phenol, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces amino derivatives.
Substitution: Produces substituted phenol derivatives.
科学研究应用
4-((2,4-Dinitrophenyl)amino)phenol, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes and pigments.
作用机制
The compound exerts its effects through various molecular mechanisms:
Oxidative Phosphorylation Uncoupling: Similar to 2,4-dinitrophenol, it can uncouple oxidative phosphorylation, leading to increased metabolic rate and heat production.
Molecular Targets: Targets include mitochondrial proteins involved in energy production pathways.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: A closely related compound with similar properties but different applications.
4-Amino-2,4-dinitrophenol: Another related compound with distinct chemical behavior.
Uniqueness
4-((2,4-Dinitrophenyl)amino)phenol, sodium salt is unique due to its specific structural features and the presence of both nitro and amino groups, which confer distinct chemical reactivity and applications.
属性
CAS 编号 |
72138-92-2 |
|---|---|
分子式 |
C12H8N3NaO5 |
分子量 |
297.20 g/mol |
IUPAC 名称 |
sodium;4-(2,4-dinitroanilino)phenolate |
InChI |
InChI=1S/C12H9N3O5.Na/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20;/h1-7,13,16H;/q;+1/p-1 |
InChI 键 |
DLZDTVDZZJSFLY-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


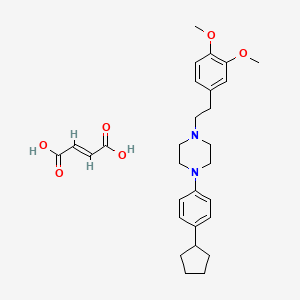

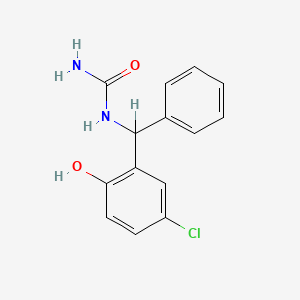





![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate](/img/structure/B12726881.png)
![9-(2-chlorophenyl)-3-methyl-N-(1-phenylpropan-2-yl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726893.png)

